N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring:
- A 1,2,4-triazole core substituted with a propenyl (allyl) group at position 4 and a pyrazine ring at position 4.
- A sulfanyl (-S-) bridge connecting the triazole to an acetamide moiety.
- A naphthalen-1-yl group attached to the acetamide nitrogen.
This structure combines electron-deficient (pyrazine) and bulky aromatic (naphthalene) components, which may enhance stability and biological interactions.
Properties
Molecular Formula |
C21H18N6OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N6OS/c1-2-12-27-20(18-13-22-10-11-23-18)25-26-21(27)29-14-19(28)24-17-9-5-7-15-6-3-4-8-16(15)17/h2-11,13H,1,12,14H2,(H,24,28) |
InChI Key |
MKYRNQDDDXISRB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the triazole and pyrazine rings through cyclization reactions. The final step involves the formation of the sulfanylacetamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the naphthalene or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antifungal Activity
Studies have shown that derivatives containing the triazole moiety are effective against various fungal strains. For example, compounds similar to N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated significant antifungal efficacy against Candida species, often outperforming traditional antifungal agents such as fluconazole .
2. Antimicrobial Properties
The compound has also been evaluated for its antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. Preliminary results suggest that certain derivatives exhibit promising antimicrobial activity .
3. Antiparasitic Activity
In silico studies have indicated potential antiprotozoal activity against Trichomonas vaginalis, suggesting that this compound could be explored further for its antiparasitic effects .
Case Studies
Several case studies highlight the effectiveness of compounds related to N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide:
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key structural differences among analogs lie in the substituents at positions 4 and 5 of the triazole ring (Table 1).
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations :
Comparison with Other Methods :
Spectral and Physicochemical Properties
IR and NMR Data :
- C=O Stretch : ~1670–1682 cm⁻¹ in analogs ; similar in the target due to the acetamide group.
- Aromatic Signals : Naphthalen-1-yl protons in the target would show distinct upfield shifts (δ 7.2–8.4 ppm) compared to phenyl or chlorophenyl groups in analogs .
- Pyrazine vs. Pyridine : Pyrazine’s deshielded protons (δ 8.5–9.5 ppm) differ from pyridine’s δ 7.0–8.5 ppm .
Biological Activity
N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a naphthalene moiety linked to a triazole derivative via a sulfanyl group. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives of triazole compounds have shown promise in inhibiting cancer cell proliferation.
- Immunomodulatory Effects : The compound may influence immune responses, potentially enhancing or modulating immune functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar triazole-containing compounds. For instance, compounds with a triazole ring have been reported to exhibit significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in microorganisms.
Anticancer Properties
Triazole derivatives are known for their anticancer potential. A study on related compounds showed that they could induce apoptosis in cancer cells through the activation of specific pathways.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For example, triazoles may inhibit the activity of topoisomerases or affect microtubule dynamics.
Immunomodulatory Effects
The immunomodulatory potential of this compound is particularly interesting. Studies have shown that certain triazole derivatives can enhance the activity of immune cells such as T-cells and macrophages, potentially leading to improved responses against infections and tumors.
Case Studies
- Inflammation Models : In an animal model of aseptic inflammation, administration of a similar compound resulted in increased splenic cellularity and enhanced populations of CD4+ and CD8+ T-cells, indicating a stimulatory effect on the immune system.
- Cancer Immunotherapy : In vitro studies demonstrated that treatment with triazole derivatives led to an increase in cytokine production by immune cells, suggesting potential applications in cancer immunotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
